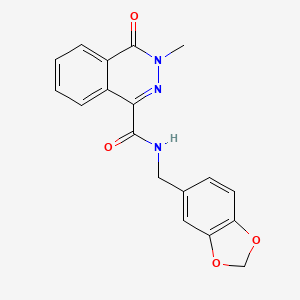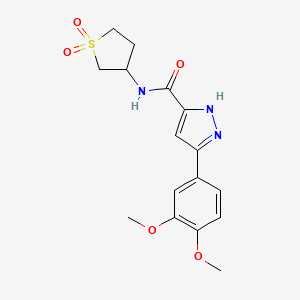![molecular formula C21H20N4O3 B11129845 N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B11129845.png)
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
合成路线和反应条件
N-[2-(5-甲氧基-1H-吲哚-1-基)乙基]-3-甲基-4-氧代-3,4-二氢-1-酞嗪羧酰胺的合成通常涉及多个步骤,从吲哚部分的制备开始。 一种常用的方法是费歇尔吲哚合成,它涉及苯肼与酮或醛在酸性条件下的反应 。所得的吲哚衍生物可以进一步修饰,以引入甲氧基和乙基链。
下一步涉及酞嗪羧酰胺部分的形成。 这可以通过邻苯二甲酸酐与肼反应生成酞嗪,然后用适当的羧酸衍生物酰化来实现 。 最后一步是在合适的条件下偶联吲哚和酞嗪羧酰胺部分,例如在碱存在下使用EDCI(1-乙基-3-(3-二甲氨基丙基)碳二亚胺)等偶联试剂 .
工业生产方法
该化合物的工业生产可能涉及合成路线的优化,以最大限度地提高收率并降低成本。 这可能包括对某些步骤使用连续流动反应器,以及开发更有效的催化剂和反应条件 .
化学反应分析
反应类型
N-[2-(5-甲氧基-1H-吲哚-1-基)乙基]-3-甲基-4-氧代-3,4-二氢-1-酞嗪羧酰胺可以进行各种类型的化学反应,包括:
氧化: 吲哚环上的甲氧基可以被氧化形成羟基。
还原: 酞嗪羧酰胺部分中的羰基可以被还原形成醇。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 可以使用氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂。
主要产物
这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,甲氧基的氧化将生成羟化的吲哚衍生物,而羰基的还原将生成醇 .
科学研究应用
N-[2-(5-甲氧基-1H-吲哚-1-基)乙基]-3-甲基-4-氧代-3,4-二氢-1-酞嗪羧酰胺有几个科学研究应用:
作用机制
N-[2-(5-甲氧基-1H-吲哚-1-基)乙基]-3-甲基-4-氧代-3,4-二氢-1-酞嗪羧酰胺的作用机制涉及其与特定分子靶点和通路的相互作用。吲哚部分可以与各种受体和酶结合,调节它们的活性。 例如,它可能与血清素受体相互作用,影响神经传递和情绪调节 。 此外,该化合物的结构使其能够参与氢键和π-π相互作用,增强其与目标蛋白的结合亲和力 .
相似化合物的比较
类似化合物
N-[2-(2-碘-5-甲氧基-1H-吲哚-3-基)乙基]乙酰胺: 该化合物共享吲哚部分和甲氧基,但在乙酰胺结构方面有所不同.
褪黑素 (N-[2-(5-甲氧基-1H-吲哚-3-基)乙基]乙酰胺): 褪黑素是一种著名的激素,具有类似的吲哚结构,但缺乏酞嗪羧酰胺部分.
N-[2-(5-甲氧基-1H-吲哚-3-基)乙基]-2-(1-哌嗪基)乙酰胺: 该化合物具有类似的吲哚结构,但包含一个哌嗪环而不是酞嗪羧酰胺部分.
独特性
N-[2-(5-甲氧基-1H-吲哚-1-基)乙基]-3-甲基-4-氧代-3,4-二氢-1-酞嗪羧酰胺因其吲哚和酞嗪羧酰胺部分的组合而具有独特性。 这种独特的结构使其能够与更广泛的分子靶点相互作用并表现出不同的生物活性 .
属性
分子式 |
C21H20N4O3 |
|---|---|
分子量 |
376.4 g/mol |
IUPAC 名称 |
N-[2-(5-methoxyindol-1-yl)ethyl]-3-methyl-4-oxophthalazine-1-carboxamide |
InChI |
InChI=1S/C21H20N4O3/c1-24-21(27)17-6-4-3-5-16(17)19(23-24)20(26)22-10-12-25-11-9-14-13-15(28-2)7-8-18(14)25/h3-9,11,13H,10,12H2,1-2H3,(H,22,26) |
InChI 键 |
SYWQHIBTOOPYPN-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NCCN3C=CC4=C3C=CC(=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}propanamide](/img/structure/B11129779.png)
![Dimethyl 4-{4-[(2-furylcarbonyl)oxy]-3-methoxyphenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11129791.png)
![N~2~-benzyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(4-methoxyphenyl)glycinamide](/img/structure/B11129792.png)
![N-(4-methoxybenzyl)-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide](/img/structure/B11129802.png)
![(5Z)-2-(4-butoxyphenyl)-5-[4-(heptyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11129805.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methoxyphenyl)alaninamide](/img/structure/B11129817.png)
![N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxybenzamide](/img/structure/B11129822.png)
![N-(furan-2-ylmethyl)-2-[2-methyl-4-(propylsulfamoyl)phenoxy]acetamide](/img/structure/B11129826.png)
![N-cyclopentyl-2-[2-methyl-4-(phenylsulfamoyl)phenoxy]acetamide](/img/structure/B11129832.png)

![1-(3,4-Dichlorophenyl)-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11129840.png)
![3-(2-bromophenoxy)-7-hydroxy-8-[(3-methylpiperidino)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B11129846.png)

![3-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]propanamide](/img/structure/B11129855.png)
